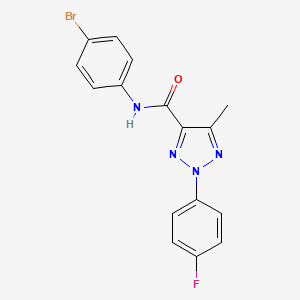

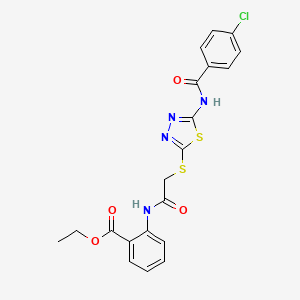

![molecular formula C14H12N4OS2 B2973212 7-(cinnamylthio)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one CAS No. 1321743-25-2](/img/structure/B2973212.png)

7-(cinnamylthio)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “7-(cinnamylthio)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one” is a derivative of 1,2,4-triazine . Triazines and their derivatives have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, and antihypertensive .

Synthesis Analysis

The synthesis of 1,2,4-triazine derivatives involves the reaction of 4-aminobenzenesulfonamide and 4-fluorobenzoyl chloride in the presence of triethylamine. The reaction mixture is then heated to reflux, and the resulting product is purified by recrystallization.Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazine derivatives are complex and depend on the specific substituents present on the triazine ring . The review focuses particularly on the structure–activity relationship of biologically important 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazines .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

Research has delved into the synthesis of thiadiazolotriazinone compounds, including derivatives similar to the compound . These studies emphasize the methodologies for preparing such compounds and their structural characterization through techniques like IR, NMR, and mass spectrometry. For instance, a study highlighted the synthesis of thiadiazolotriazinones with 4-methylthiobenzyl moieties, suggesting their potential as antimicrobial agents. The synthesis involved condensing 4-amino-6-(4-methylthiobenzyl)-3-mercapto-1,2,4-triazin-5(4H)-one with various substituted benzoic acids in the presence of phosphorus oxychloride, yielding good yields of the desired products (Ashok & Holla, 2007).

Antimicrobial Activity

Several studies have assessed the antimicrobial properties of thiadiazolotriazinone derivatives. For example, novel thiadiazolotriazin-4-ones were synthesized and evaluated for their mosquito-larvicidal and antibacterial properties, with some derivatives showing moderate activity against various microorganisms. This research indicates the potential application of these compounds in developing new antimicrobial agents (Castelino et al., 2014).

Potential Applications in Material Science

In addition to antimicrobial activity, some derivatives of thiadiazolotriazinones have been explored for their potential applications in material science, such as the development of dyes and pigments. Research into the structure and synthesis of related compounds has provided insights into their properties and potential uses in various industrial applications (Jackman, 1990).

Zukünftige Richtungen

The future directions for the study of “7-(cinnamylthio)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one” could include further investigation of its potential applications in drug development, including the development of new cancer therapies and treatments for neurological disorders. The development and targeted synthesis of azolo [1,2,4]triazines remains highly relevant .

Eigenschaften

IUPAC Name |

3-methyl-7-[(E)-3-phenylprop-2-enyl]sulfanyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4OS2/c1-10-12(19)18-13(16-15-10)21-14(17-18)20-9-5-8-11-6-3-2-4-7-11/h2-8H,9H2,1H3/b8-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPYYULJLOSZRJK-VMPITWQZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N(C1=O)N=C(S2)SCC=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN=C2N(C1=O)N=C(S2)SC/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(cinnamylthio)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(furan-2-ylmethyl)-N-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2973131.png)

![N-butyl-2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2973138.png)

![5-((3-Fluorophenyl)(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2973140.png)

![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B2973141.png)

![4-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carbonyl]-1-methylpyrrolidin-2-one](/img/structure/B2973143.png)

![(Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2973146.png)

![2-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2973147.png)

![3-bromo-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2973148.png)

![N-(2-hydroxy-4-methoxy-2-methylbutyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2973150.png)